![molecular formula C5H8FN B13426569 4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)
4-Fluoro-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-azabicyclo[2.1.1]hexane is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and an azabicyclo moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-azabicyclo[2.1.1]hexane can be achieved through various methods. One efficient approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the modular approach mentioned above provides a scalable route for its synthesis. The use of commercially available starting materials and photochemical reactions makes this method suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.
Ring-Opening Reactions: The azabicyclo moiety can participate in ring-opening reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, making the compound a versatile building block in organic synthesis .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, ring-opening reactions with amines can yield amine-substituted derivatives, while reactions with alcohols can produce alcohol-substituted products .
Applications De Recherche Scientifique
4-Fluoro-2-azabicyclo[2.1.1]hexane has several scientific research applications, including:
Medicinal Chemistry: It serves as a versatile building block for the synthesis of ligand-directed degraders (LDDs) targeting specific proteins.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-azabicyclo[2.1.1]hexane involves its ability to act as an electrophile in ring-opening reactions. The compound’s azabicyclo moiety can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in medicinal chemistry and organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.1.1]hexane: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-azabicyclo[2.1.1]hexane: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns.
Uniqueness
4-Fluoro-2-azabicyclo[2.1.1]hexane is unique due to the presence of the fluorine atom, which enhances its reactivity and makes it a valuable building block in various chemical reactions. Its ability to undergo ring-opening reactions with a wide range of nucleophiles sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C5H8FN |
|---|---|
Poids moléculaire |
101.12 g/mol |
Nom IUPAC |
4-fluoro-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-1-4(2-5)7-3-5/h4,7H,1-3H2 |
Clé InChI |
XDCLELBDNAPMJH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
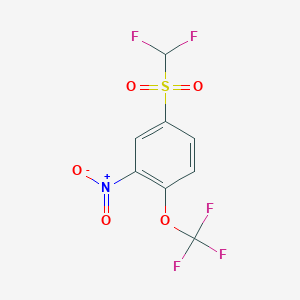
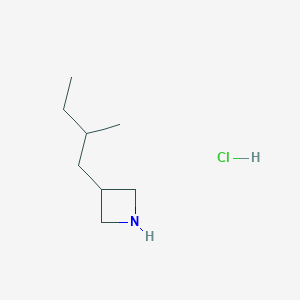
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)
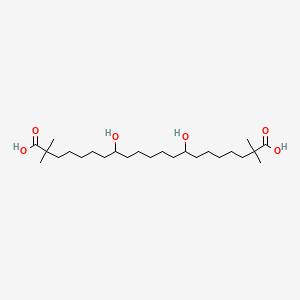
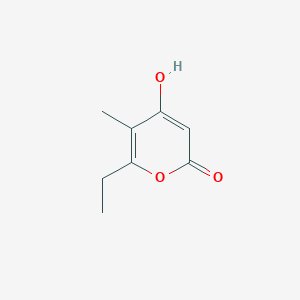
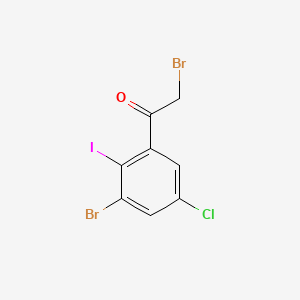
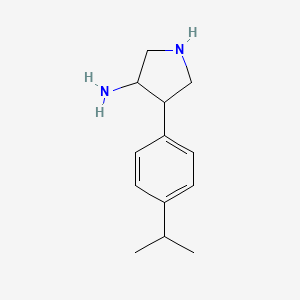
![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)

